Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(4-amino-2-fluorophenyl)acetate

Lipophilicity Drug design ADME

Ethyl 2-(4-amino-2-fluorophenyl)acetate (CAS 73781-63-2) is a fluorinated phenylacetate ester building block with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol. It features a primary aromatic amine at the 4-position and a fluorine atom at the 2-position of the phenyl ring, with an ethyl ester side chain.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 73781-63-2
Cat. No. B1590730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-amino-2-fluorophenyl)acetate
CAS73781-63-2
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=C(C=C1)N)F
InChIInChI=1S/C10H12FNO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5,12H2,1H3
InChIKeyCKHZQBGGRYVXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-amino-2-fluorophenyl)acetate (CAS 73781-63-2): A Fluorinated Phenylacetate Building Block for Medicinal Chemistry Procurement


Ethyl 2-(4-amino-2-fluorophenyl)acetate (CAS 73781-63-2) is a fluorinated phenylacetate ester building block with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol . It features a primary aromatic amine at the 4-position and a fluorine atom at the 2-position of the phenyl ring, with an ethyl ester side chain . This substitution pattern makes it a key intermediate in the synthesis of EP4 receptor agonists, as documented in GSK (Glaxo Group Limited) patent filings WO 2008/071736 A1 and WO 2007/088190 A1 [1]. Its dual functional groups—the nucleophilic amine and the metabolically relevant fluorine—position it as a versatile starting material for amide bond formation, reductive amination, and further aromatic functionalization .

Why Non-Fluorinated or Positional Isomer Analogs Cannot Replace Ethyl 2-(4-amino-2-fluorophenyl)acetate in EP4 Agonist and Drug Discovery Programs


In-class phenylacetate ester building blocks—including the non-fluorinated ethyl 2-(4-aminophenyl)acetate, the methyl ester analog, and the 3-fluoro positional isomer—cannot be freely interchanged with ethyl 2-(4-amino-2-fluorophenyl)acetate without altering key molecular properties . The 2-fluoro substituent modifies lipophilicity relative to the non-fluorinated parent (consensus LogP of 1.87 vs. 1.96), while the specific 2-fluoro,4-amino regiochemistry directs electrophilic aromatic substitution and coupling reactions differently than the 3-fluoro isomer (LogP 1.51) . Furthermore, patent-protected synthetic routes to EP4 receptor modulators explicitly specify the 4-amino-2-fluorophenyl motif, meaning substitution with a non-fluorinated or differently fluorinated analog would constitute a departure from the validated structure–activity relationship (SAR) and could compromise intellectual property position [1]. The ethyl ester also provides distinct hydrolysis kinetics compared to the methyl ester, affecting both intermediate handling and downstream deprotection strategy .

Quantitative Comparative Evidence: Ethyl 2-(4-amino-2-fluorophenyl)acetate (73781-63-2) Versus Closest Analogs


Lipophilicity Modulation: Consensus LogP Comparison of 2-Fluoro vs. Non-Fluorinated vs. 3-Fluoro Analogs

The 2-fluoro substitution in ethyl 2-(4-amino-2-fluorophenyl)acetate produces a consensus LogP of 1.87, calculated as the average of five prediction methods (iLOGP 1.72, XLOGP3 1.50, WLOGP 1.94, MLOGP 2.09, SILICOS-IT 2.10) . In contrast, the non-fluorinated analog ethyl 2-(4-aminophenyl)acetate (CAS 5438-70-0) has a reported LogP of 1.96 [1], while the 3-fluoro regioisomer (CAS 945561-62-6) exhibits a lower LogP of 1.51 . The intermediate lipophilicity of the 2-fluoro compound between the non-fluorinated and 3-fluoro analogs provides a specific balance of membrane permeability and aqueous solubility relevant to oral bioavailability optimization.

Lipophilicity Drug design ADME

Aqueous Solubility: Predicted Solubility of 2-Fluoro Ethyl Ester vs. Non-Fluorinated Analog

Ethyl 2-(4-amino-2-fluorophenyl)acetate has a predicted aqueous solubility of 1.71 mg/mL (0.00869 mol/L, LogS = −2.06, classified as 'Soluble' on the LogS scale) . The non-fluorinated analog ethyl 2-(4-aminophenyl)acetate (CAS 5438-70-0), while lacking a specific mg/mL value in available datasheets, is described as soluble in methanol with a predicted pKa of 4.55, indicating a higher degree of ionization at physiological pH relative to the fluorinated compound . The reduced basicity of the aromatic amine in the 2-fluoro compound—due to the electron-withdrawing effect of the ortho-fluorine—is expected to lower the pKa of the conjugate acid by approximately 0.5–1.0 log units, reducing the fraction ionized at pH 7.4 and potentially enhancing passive membrane permeability.

Solubility Formulation Biopharmaceutics

Synthesis Scalability: 93% Yield from the Carboxylic Acid Precursor Under Industrially Relevant Conditions

Ethyl 2-(4-amino-2-fluorophenyl)acetate is synthesized on a multi-kilogram scale via Fischer esterification of 2-(4-amino-2-fluorophenyl)acetic acid (960 g, 5.68 mol) with ethanol (10 L) using thionyl chloride (986 mL, 8.51 mol), yielding 1042 g of product as an orange oil (93% yield) after 48 hours at 40°C . This high-yielding, scalable procedure—disclosed in GSK patent WO 2007/088190 A1—provides a direct comparison benchmark for procurement decisions [1]. In contrast, alternative synthetic routes reported for the methyl ester analog (CAS 192650-54-7) in the open-access literature are described at sub-gram scale with yields of approximately 60%, reflecting a lower degree of process optimization . The availability of a patent-documented, kilogram-scale procedure with 93% yield reduces scale-up risk for programs advancing from discovery to preclinical development.

Process chemistry Scale-up Cost of goods

Patent-Validated Synthetic Utility: Explicit Use as an Intermediate in EP4 Receptor Agonist Drug Discovery Programs

Ethyl 2-(4-amino-2-fluorophenyl)acetate is explicitly cited as a synthetic intermediate in two Glaxo Group Limited patent families: WO 2008/071736 A1 (page/column 40) and WO 2007/088190 A1 (page/column 58) [1][2]. These patents describe the compound as a precursor to benzamide and benzo[f]isoindol-2-ylphenyl acetic acid derivatives that function as EP4 receptor agonists, a validated therapeutic target for inflammatory conditions and glaucoma [3]. The non-fluorinated analog ethyl 2-(4-aminophenyl)acetate (CAS 5438-70-0) does not appear in these EP4 agonist patent families, indicating that the 2-fluoro substitution is integral to the SAR of the final pharmaceutical compounds . This patent association provides documented evidence of industrial utility that is absent for the non-fluorinated and 3-fluoro regioisomeric analogs in the context of EP4 receptor modulation.

Patent precedent EP4 agonist Pharmaceutical intermediate

Physicochemical Identity: Predicted Boiling Point, Density, and Vapor Pressure Distinguish the 2-Fluoro Ethyl Ester from the Non-Fluorinated Analog

The predicted boiling point of ethyl 2-(4-amino-2-fluorophenyl)acetate is 295.1 ± 25.0 °C at 760 mmHg, with a density of 1.193 ± 0.06 g/cm³ and a vapor pressure of 0.0 ± 0.6 mmHg at 25 °C . In comparison, the non-fluorinated analog ethyl 2-(4-aminophenyl)acetate (CAS 5438-70-0) has a lower predicted boiling point of 292.5 °C at 760 mmHg, a density of 1.112 g/cm³, and exists as a crystalline solid with a melting point of 48–50 °C . The 2-fluoro compound is typically obtained as an oil that may crystallize upon standing, contrasting with the non-fluorinated analog that is a defined crystalline powder . These differences affect purification strategy (distillation vs. recrystallization), storage conditions, and handling procedures in a laboratory or pilot plant setting.

Purification Distillation Physical properties

Commercial Availability and Purity Benchmarking: Multi-Supplier Sourcing with Consistent ≥97% Purity Specification

Ethyl 2-(4-amino-2-fluorophenyl)acetate is stocked by multiple independent suppliers at a standard purity of 97% (Bidepharm BD230608, batch-specific QC including NMR, HPLC, and GC) or 95% (AKSci V7554) , with additional suppliers offering 98% purity (Leyan) . In contrast, the 3-fluoro regioisomer (CAS 945561-62-6) is listed at 98% purity (Leyan) but from a narrower supplier base, while the methyl ester analog (CAS 192650-54-7) is available at 98% purity (Sigma-Aldrich) . The presence of at least three independent commercial suppliers for the 2-fluoro ethyl ester—each providing documented purity specifications—reduces single-supplier dependency risk compared to the less widely stocked 3-fluoro isomer.

Procurement Supply chain Quality control

High-Confidence Application Scenarios for Ethyl 2-(4-amino-2-fluorophenyl)acetate (CAS 73781-63-2) Based on Comparative Evidence


EP4 Receptor Agonist Medicinal Chemistry: Patent-Validated Intermediate for Benzamide and Isoindolone Lead Optimization

Programs targeting the EP4 prostaglandin receptor for inflammatory disease or glaucoma indications can directly adopt ethyl 2-(4-amino-2-fluorophenyl)acetate as a key intermediate, as it is explicitly disclosed in GSK patent families WO 2008/071736 A1 and WO 2007/088190 A1 for this purpose [1]. The compound's consensus LogP of 1.87 and its 2-fluoro,4-amino substitution pattern are integral to the benzamide SAR described in these patents. Use of the non-fluorinated or 3-fluoro analogs would deviate from the patent-validated core structure, potentially compromising both biological activity and intellectual property positioning .

Scale-Up and Preclinical Supply: Kilogram-Scale Procurement with Documented 93% Synthesis Yield

For programs requiring multi-gram to kilogram quantities, ethyl 2-(4-amino-2-fluorophenyl)acetate offers a documented scalable synthesis from the commercially available carboxylic acid precursor, achieving 93% isolated yield at the 1 kg scale using SOCl₂/EtOH Fischer esterification [1]. This represents a 33-percentage-point yield advantage over reported sub-gram routes to the methyl ester analog, translating to lower cost per gram and reduced solvent waste at scale . The availability of the compound from multiple independent suppliers (Bidepharm, AKSci, Leyan, Fluorochem) further supports competitive sourcing for preclinical supply chains .

Fragment-Based Drug Discovery (FBDD) and Library Synthesis: Fluorinated Phenylacetate Scaffold with Defined Physicochemical Properties

In fragment-based or library synthesis approaches, ethyl 2-(4-amino-2-fluorophenyl)acetate provides a fluorinated phenylacetate scaffold with a measured aqueous solubility of 1.71 mg/mL (LogS −2.06, classified as 'Soluble') and a moderate consensus LogP of 1.87 [1]. This solubility profile is compatible with biochemical assay conditions at typical screening concentrations (10–100 µM), while the free amine enables rapid diversification through amide coupling, sulfonamide formation, or reductive amination. The 2-fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for monitoring reactions and assessing protein–ligand interactions, an advantage absent in the non-fluorinated analog .

Structure–Activity Relationship (SAR) Studies of Fluorine Position Effects: Direct Comparison with 3-Fluoro Regioisomer

For medicinal chemistry teams systematically probing fluorine positional effects on target binding, ethyl 2-(4-amino-2-fluorophenyl)acetate (LogP 1.87) and its 3-fluoro regioisomer (CAS 945561-62-6, LogP 1.51) form a matched pair for evaluating the impact of fluorine position on lipophilicity (ΔLogP = +0.36), electronic properties, and target engagement [1]. The 0.36 LogP difference between the two regioisomers is sufficient to produce measurable differences in membrane permeability and metabolic stability, making this pair a useful tool for SAR exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-amino-2-fluorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.